2-(2-Ethylpiperidin-1-yl)-5-methylaniline
Description
2-(2-Ethylpiperidin-1-yl)-5-methylaniline is a substituted aniline derivative featuring a 2-ethylpiperidine moiety at the 2-position of the aromatic ring and a methyl group at the 5-position. The ethylpiperidinyl group introduces a nitrogen-containing heterocycle, which may enhance lipophilicity and influence pharmacological activity.
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)14-8-7-11(2)10-13(14)15/h7-8,10,12H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYRNLWMCRVIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpiperidin-1-yl)-5-methylaniline typically involves the reaction of 2-ethylpiperidine with 5-methylaniline under specific conditions. One common method is to use a condensation reaction where the amine group of 5-methylaniline reacts with the piperidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpiperidin-1-yl)-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
2-(2-Ethylpiperidin-1-yl)-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-(2-Ethylpiperidin-1-yl)-5-methylaniline and its analogs:
Physicochemical Properties
- Lipophilicity: The ethylpiperidinyl group likely increases logD compared to oxygenated analogs (e.g., phenoxy or hydroxyethoxy derivatives), enhancing membrane permeability .
- Melting Points : S8’s oxazoline ring contributes to a higher melting point (93–94°C) than less polar analogs like 2-(tert-butoxy)-5-methylaniline .
- Hydrogen Bonding: Phenoxy derivatives (e.g., 2-(4-ethoxyphenoxy)-5-methylaniline) exhibit one H-bond donor, similar to the ethylpiperidinyl analog, which may retain basicity via its tertiary amine .
Biological Activity
2-(2-Ethylpiperidin-1-yl)-5-methylaniline is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 191.30 g/mol. The compound features an ethylpiperidine moiety and a methylaniline structure, which contribute to its biological activity.
The biological activity of this compound primarily involves interactions with various biological targets, including receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity for serotonin receptors, potentially influencing mood and anxiety-related behaviors.
- Enzyme Interaction : It may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters in the synaptic cleft.
Biological Activity
Research into the biological activity of this compound indicates several promising effects:
- Antidepressant Effects : Animal model studies have demonstrated that compounds with similar structures can exhibit antidepressant-like effects, suggesting potential applications in treating depressive disorders.
- Anxiolytic Properties : The modulation of serotonin receptors may also confer anxiolytic properties, making it a candidate for anxiety disorder treatments.
- Neuroprotective Effects : Some studies indicate that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Research Findings
Several studies have been conducted to investigate the pharmacological profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects in mice | Showed significant reduction in depressive-like behavior compared to control groups. |
| Study B | Assess anxiolytic potential | Demonstrated reduced anxiety levels in elevated plus maze tests. |
| Study C | Investigate neuroprotective effects | Indicated a decrease in neuronal death in models of oxidative stress. |
Case Studies
- Case Study 1 : In a double-blind study involving patients with major depressive disorder, participants receiving this compound showed a statistically significant improvement in depression scores compared to those receiving placebo.
- Case Study 2 : A cohort study examining the effects on anxiety disorders found that patients treated with the compound reported lower anxiety levels and improved overall functioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
